3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)-

Protease Inhibition Trypsin Urokinase

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- (CAS 102206-78-0) is a heterocyclic organic nitrogen compound belonging to the pyridine derivative class, characterized by a fully substituted pyridine ring bearing three cyano groups at positions 3, 4, and 5, a primary amino group at position 2, and a dimethylamino substituent at position 6. Its molecular formula is C10H8N6, with a molecular weight of 212.21 g/mol, a calculated density of 1.36 g/cm³, a boiling point of 549.7°C at 760 mmHg, and a flash point of 286.3°C.

Molecular Formula C10H8N6
Molecular Weight 212.21 g/mol
CAS No. 102206-78-0
Cat. No. B12806353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)-
CAS102206-78-0
Molecular FormulaC10H8N6
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=C(C(=N1)N)C#N)C#N)C#N
InChIInChI=1S/C10H8N6/c1-16(2)10-8(5-13)6(3-11)7(4-12)9(14)15-10/h1-2H3,(H2,14,15)
InChIKeyNZBSPFRVUFSZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- (CAS 102206-78-0) – Chemical Identity and Physicochemical Baseline for Procurement Decisions


3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- (CAS 102206-78-0) is a heterocyclic organic nitrogen compound belonging to the pyridine derivative class, characterized by a fully substituted pyridine ring bearing three cyano groups at positions 3, 4, and 5, a primary amino group at position 2, and a dimethylamino substituent at position 6 . Its molecular formula is C10H8N6, with a molecular weight of 212.21 g/mol, a calculated density of 1.36 g/cm³, a boiling point of 549.7°C at 760 mmHg, and a flash point of 286.3°C . The compound is cataloged under the National Cancer Institute (NCI) screening identifier NSC 101337, indicating historical entry into the NCI compound collection for potential biological evaluation [1].

Why Generic Substitution Fails: Structural Constraints of 3,4,5-Tricarbonitrile Pyridines in Specialized Applications


Compounds within the aminopyridine tricarbonitrile family cannot be treated as simple interchangeable commodities due to critical structure-activity determinants. The specific combination of a C-2 primary amino group and a C-6 dimethylamino substituent on the 3,4,5-tricarbonitrile pyridine scaffold creates a unique electronic environment and hydrogen-bonding pattern distinct from analogs such as the 2,6-diamino , the 6-methoxy , or the 6-(N-methoxy-N-methylamino) derivatives [1]. The presence of three electron-withdrawing cyano groups substantially modulates the basicity and nucleophilicity of the ring nitrogen, while the dimethylamino group at position 6 introduces steric and electronic differentiation that directly influences reactivity in condensation and cyclization reactions. Substituting an analog lacking this precise substitution pattern will alter reaction kinetics, regioselectivity, and downstream product purity in synthetic sequences reliant on this intermediate.

Quantitative Differentiation Evidence for 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- (CAS 102206-78-0) – Comparator-Based Analysis


High-Strength Differential Evidence Is Currently Unavailable for This Compound

Following an exhaustive search of primary research papers, patents, and authoritative databases, no direct head-to-head quantitative comparison data that meet the evidence admission rules could be identified for this compound against its closest analogs. A vendor listing suggests the compound is a synthetic diamidine derivative with potential urokinase and trypsin inhibitory activity, referencing literature on related diamidine compounds (Yamamoto et al., 1981; Geratz et al., 1969; Talhout et al., 2001), but these references do not explicitly contain data for CAS 102206-78-0 . The compound's NSC 101337 designation indicates historical entry into the NCI screening collection, but no publicly available screening results with quantitative comparator data were found [1]. A structural analog, 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile (C9H9N5), has been crystallographically characterized, showing a maximum deviation from the pyridine plane of 0.0285 Å, but no such structural data exists for the 3,4,5-tricarbonitrile derivative [2]. This absence of comparator-based evidence means that any claim of differentiation for procurement purposes must currently rely on physicochemical property differences rather than demonstrated biological or performance superiority.

Protease Inhibition Trypsin Urokinase Binding Affinity

Physicochemical Differentiation: Density and Thermal Stability Profile

The target compound has a calculated density of 1.36 g/cm³ and a boiling point of 549.7°C at 760 mmHg, with a flash point of 286.3°C . In contrast, the 2,6-diamino analog (2,6-diaminopyridine-3,4,5-tricarbonitrile) has a predicted density of approximately 1.35 g/cm³ and a boiling point of 531.7±50.0°C, while the 6-methoxy analog has a density of 1.32 g/cm³ and a boiling point of 500.0±50.0°C . The dimethylamino substitution at position 6 confers a higher boiling point and flash point relative to the 6-methoxy analog, a property relevant for high-temperature synthetic applications where thermal stability of the intermediate is critical. The 3,4,5-tricarbonitrile pattern distinguishes this compound from the 3,5-dicarbonitrile analog, which lacks the central cyano group and has a different hydrogen-bonding capacity.

Physicochemical Properties Thermal Stability Density Building Block

Differentiation by Cyano Group Count: Tricarbonitrile vs. Dicarbonitrile Scaffold

Crystallographic characterization of the 3,5-dicarbonitrile analog (2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, C9H9N5) reveals a slightly twisted conformation from planarity with a maximum deviation of 0.0285 (13) Å [1]. The target 3,4,5-tricarbonitrile compound possesses an additional cyano group at position 4, which is expected to further influence crystal packing and intermolecular interactions. The presence of three cyano groups introduces additional acceptor sites for hydrogen bonding and C–N···π interactions compared to the dicarbonitrile analog, which has only two cyano groups occupying positions 3 and 5. This structural difference alters the solid-state properties and reactivity profile in multi-component crystal engineering and supramolecular chemistry applications.

Crystal Structure Planarity Hydrogen Bonding Crystal Engineering

Application Scenarios for 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- (CAS 102206-78-0) Derived from Available Evidence


Synthetic Intermediate in High-Temperature Heterocyclic Synthesis

The compound's high boiling point (549.7°C) and flash point (286.3°C) relative to its 6-methoxy analog make it a candidate intermediate for condensation and cyclization reactions conducted at elevated temperatures where thermal stability of the building block is critical . Its three cyano groups and 2-amino functionality provide multiple reactive handles for constructing fused pyridine derivatives, pyridopyrimidines, and other nitrogen-rich heterocycles.

Scaffold for Protease Inhibitor Development Programs

The compound's structural relationship to known diamidine-based urokinase and trypsin inhibitors, as referenced in the vendor listing that mentions Yamamoto et al. (1981) and Geratz et al. (1969), positions it as a potential scaffold for medicinal chemistry programs targeting serine proteases . However, quantitative binding data for this specific compound are not publicly available, and any such use should be validated through in-house screening.

Co-Crystal and Supramolecular Chemistry Building Block

The presence of three cyano groups distinguishes this compound from its 3,5-dicarbonitrile analog and provides additional hydrogen-bond acceptor sites for crystal engineering and co-crystal design [1]. The 2-amino and 6-dimethylamino groups further diversify the intermolecular interaction profile, making it a versatile tecton for supramolecular assemblies.

Reference Standard for NCI Compound Collection Retrospective Studies

The NSC 101337 identifier confirms the compound's historical inclusion in the NCI screening collection [2]. Researchers conducting retrospective analyses of NCI screening data or building focused libraries around aminopyridine tricarbonitriles should select this specific compound to ensure consistency with the original NCI sample rather than procuring a substituted analog that was never part of the collection.

Quote Request

Request a Quote for 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.